p-Chlorophenylmethylenemalonic Acid
Description
p-Chlorophenylacetic Acid (C₈H₇ClO₂) is an aromatic carboxylic acid with a chlorine substituent at the para position of the phenyl ring. It is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and organic synthesis. Its structure combines a phenyl group with an acetic acid moiety, enabling reactivity in esterification, amidation, and coupling reactions .
Properties
Molecular Formula |
C10H7ClO4 |
|---|---|
Molecular Weight |
226.61 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylidene]propanedioic acid |
InChI |
InChI=1S/C10H7ClO4/c11-7-3-1-6(2-4-7)5-8(9(12)13)10(14)15/h1-5H,(H,12,13)(H,14,15) |
InChI Key |
KUCUZPCLQRYXRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C(C(=O)O)C(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares p-Chlorophenylacetic Acid with related chlorinated aromatic acids:
Key Findings:
- Substituent Position : The para-substituted chlorine in p-Chlorophenylacetic Acid enhances steric stability compared to ortho or meta isomers, making it preferable in reactions requiring regioselectivity .
- Functional Group Variation: Replacing the acetic acid group with a phenoxy group (as in p-Chlorophenoxyacetic Acid) shifts applications from synthetic chemistry to agriculture.
- Solubility : All chlorinated phenylacetic acids exhibit low water solubility, necessitating organic solvents for industrial use.
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